6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Molecular Recognition Scaffold Optimization

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 367900-94-5) is a fluorinated, fused bicyclic heterocycle with molecular formula C₈H₅FN₂O₂ and molecular weight 180.14 g·mol⁻¹, featuring a carboxylic acid at the 2‑position and a single fluorine atom at the 6‑position of the imidazo[1,2‑a]pyridine core. The compound is a member of the imidazo[1,2‑a]pyridine scaffold family, which is widely recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, saripidem, and necopidem.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 367900-94-5
Cat. No. B7845345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS367900-94-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
InChIKeyZZRCDROTHZQIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 367900-94-5) – Key Physicochemical and Structural Baseline for Research Sourcing


6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 367900-94-5) is a fluorinated, fused bicyclic heterocycle with molecular formula C₈H₅FN₂O₂ and molecular weight 180.14 g·mol⁻¹, featuring a carboxylic acid at the 2‑position and a single fluorine atom at the 6‑position of the imidazo[1,2‑a]pyridine core [1]. The compound is a member of the imidazo[1,2‑a]pyridine scaffold family, which is widely recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, saripidem, and necopidem [2]. The 6‑fluoro substitution is known to enhance metabolic stability and modulate electronic properties relative to non‑fluorinated or alternatively substituted analogs, making this compound a strategic building block for drug discovery and agrochemical research [3].

Why 6‑Fluoroimidazo[1,2‑a]pyridine‑2‑carboxylic Acid Cannot Be Interchanged with Other Imidazopyridine‑2‑carboxylic Acids


The imidazo[1,2‑a]pyridine‑2‑carboxylic acid scaffold tolerates diverse substitutions, but the identity and position of the substituent profoundly affect molecular recognition, metabolic stability, and physicochemical properties [1]. The 6‑fluoro substituent uniquely combines strong electron‑withdrawing character (Hammett σₚ ≈ 0.15; σₘ ≈ 0.34) with minimal steric bulk (van der Waals radius 1.47 Å vs. 1.75 Å for chlorine, 1.85 Å for bromine, and 2.00 Å for methyl), enabling fine‑tuning of pharmacokinetic and pharmacodynamic profiles without steric penalties that plague larger 6‑halo or 6‑alkyl analogs [2]. Furthermore, the fluorine atom at the 6‑position can participate in orthogonal multipolar interactions with protein backbones, a capability absent in unsubstituted, 6‑methyl, or regioisomeric fluoro‑imidazopyridine‑2‑carboxylic acids [3]. These differences preclude simple analog‑by‑analog substitution in research programs targeting specific biological or physicochemical outcomes.

Quantitative Differentiation of 6‑Fluoroimidazo[1,2‑a]pyridine‑2‑carboxylic Acid Against Structural Analogs – Evidence for Scientific Selection


Hydrogen Bond Acceptor Capacity Advantage of 6‑Fluoro over 6‑Unsubstituted and 6‑Methyl Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, compared to 3 HBA and 1 HBD for the unsubstituted imidazo[1,2‑a]pyridine‑2‑carboxylic acid and 3 HBA/1 HBD for the 6‑methyl analog [1][2]. The additional HBA arises from the fluorine atom, which can act as a weak hydrogen bond acceptor in protein–ligand interactions, expanding the pharmacophoric interaction space without adding steric bulk [3].

Medicinal Chemistry Molecular Recognition Scaffold Optimization

Superior Lipophilicity Tuning of 6‑Fluoro vs. 6‑Chloro, 6‑Bromo, and 6‑Methyl Imidazopyridine‑2‑carboxylic Acids

The computed XLogP3‑AA for 6‑fluoroimidazo[1,2‑a]pyridine‑2‑carboxylic acid is 1.7 [1]. In contrast, the 6‑chloro analog has a higher computed logP (~2.1), the 6‑bromo analog ~2.4, and the 6‑methyl analog ~1.5 [2]. The fluorine atom provides a moderate, electronegativity‑driven increase in lipophilicity compared to hydrogen or methyl while remaining significantly less lipophilic than chloro or bromo substituents, thereby balancing membrane permeability with aqueous solubility [3].

Physicochemical Profiling ADME Optimization Lead Optimization

6‑Fluoro Regioisomer Offers Distinct Electronic and Pharmacophoric Profile vs. 5‑Fluoro, 7‑Fluoro, and 8‑Fluoro Analogs

Among the four possible mono‑fluorinated imidazo[1,2‑a]pyridine‑2‑carboxylic acid regioisomers, the 6‑fluoro isomer places the electronegative fluorine atom para to the bridgehead nitrogen (N1) and meta to the imidazole ring, creating a unique electrostatic potential surface distinct from 5‑F (ortho to bridgehead), 7‑F (meta to bridgehead, para to imidazole N), and 8‑F (ortho to pyridine N) analogs [1]. This regiochemistry influences the pKₐ of the carboxylic acid (estimated ~2.1 vs. ~2.0 for 7‑F and ~2.3 for 5‑F) and dipole moment orientation, leading to divergent molecular recognition profiles in biological targets . Each regioisomer is commercially available as a distinct CAS‑registered substance, confirming their non‑interchangeability in research applications [2].

Positional Isomer Differentiation Structure–Activity Relationship MedChem Building Blocks

Urease Inhibition Potential of 6‑Fluoroimidazo[1,2‑a]pyridine‑Derived Oxazoles vs. Standard Thiourea

While the free carboxylic acid itself is a synthetic intermediate, derivatives derived from the 6‑fluoroimidazo[1,2‑a]pyridine scaffold have demonstrated potent in vitro urease inhibition. Specifically, oxazole derivatives synthesized from 6‑fluoroimidazo[1,2‑a]pyridine‑3‑carbaldehyde showed IC₅₀ values of 5.68 ± 1.66 μM (compound 4i), 7.11 ± 1.24 μM (4o), and 9.41 ± 1.19 μM (4g), compared to the standard thiourea drug IC₅₀ of 21.37 ± 1.76 μM [1]. The SAR study indicated that electron‑withdrawing groups (–CF₃, –NO₂) and hydrogen‑bond‑capable substituents (–OH) at specific positions on the phenyl ring enhanced potency, with the 6‑fluoro substituent on the imidazopyridine core providing a favorable electronic environment for target engagement [2].

Anti‑ulcer Urease Inhibition Imidazopyridine Derivatives

Enhanced Metabolic Stability of 6‑Fluoroimidazo[1,2‑a]pyridine Scaffold vs. Non‑Fluorinated Congeners

Fluorine substitution at the 6‑position of the imidazo[1,2‑a]pyridine scaffold is reported to increase metabolic stability by blocking cytochrome P450‑mediated oxidative metabolism at this position. In a study of imidazo[1,2‑a]pyridine‑based antitrypanosomal agents, fluorinated compounds retained >60% parent compound after 60 min incubation in pooled mouse liver microsomes, whereas non‑fluorinated analogs showed more rapid degradation [1]. The carbon–fluorine bond (bond dissociation energy ~485 kJ mol⁻¹ vs. ~350 kJ mol⁻¹ for C–H) resists oxidative attack, prolonging half‑life in biological systems [2].

Metabolic Stability CYP450 Resistance Drug Metabolism

Carboxylic Acid at 2‑Position Confers Derivatization Versatility Superior to 3‑Carboxylic Acid Regioisomers

The carboxylic acid at the 2‑position of the imidazo[1,2‑a]pyridine scaffold is directly conjugated to the imidazole C2, providing greater reactivity toward amide coupling and esterification compared to 3‑carboxylic acid regioisomers (e.g., 6‑fluoroimidazo[1,2‑a]pyridine‑3‑carboxylic acid, CAS 1019021‑85‑2), where the acid is conjugated to the pyridine ring [1]. The 2‑carboxylic acid is commonly employed as a key intermediate for preparing minodronic acid analogs and other bioactive amides, whereas the 3‑carboxylic acid regioisomer shows different reactivity profiles and is sourced as a separate commercial entity . This regiochemical distinction is critical for library synthesis programs where coupling efficiency and product consistency are paramount.

Synthetic Intermediate Amide Coupling Parallel Synthesis

Optimal Utilization Scenarios for 6‑Fluoroimidazo[1,2‑a]pyridine‑2‑carboxylic Acid Based on Evidence‑Backed Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity and Enhanced Metabolic Stability

Research teams designing kinase inhibitors, GPCR modulators, or CNS‑active agents within the Lipinski Rule‑of‑Five space can leverage the 6‑fluoro analog's XLogP3‑AA of 1.7 and metabolic stability advantage over non‑fluorinated, 6‑chloro, or 6‑bromo congeners. The fluorine atom provides an optimal balance of membrane permeability and aqueous solubility (as quantified in Evidence Item 2), while resisting CYP450‑mediated oxidation at the 6‑position (Evidence Item 5), thereby reducing metabolic soft spots that commonly plague early leads [1].

Structure–Activity Relationship Studies Exploring Halogen Effects at the 6‑Position of Imidazo[1,2‑a]pyridine

Investigators performing systematic SAR to understand the impact of 6‑position substituents on target binding should include this compound as the fluorine reference point. Its unique combination of electron‑withdrawing character (σₘ ≈ 0.34) with small steric volume (van der Waals radius 1.47 Å) provides a distinct electronic/steric signature compared to 6‑H (σ = 0, smaller), 6‑CH₃ (electron‑donating, larger), 6‑Cl (σₘ = 0.37, larger), and 6‑Br (σₘ = 0.39, much larger), enabling deconvolution of electronic vs. steric contributions to activity (Evidence Items 1 and 2) [2].

Synthesis of Amide‑Linked Compound Libraries via Carboxylic Acid Derivatization

The 2‑position carboxylic acid offers superior reactivity toward amide bond formation compared to 3‑carboxylic acid regioisomers, making it the preferred building block for parallel synthesis of imidazo[1,2‑a]pyridine‑2‑carboxamide libraries. As demonstrated in the urease inhibitor study (Evidence Item 4), derivatives derived from 6‑fluoroimidazo[1,2‑a]pyridine scaffolds can achieve IC₅₀ values 3.8‑fold lower than the standard drug thiourea, validating this core as a productive starting point for bioactivity‑focused library enumeration [3].

Development of Anti‑ulcer Agents Targeting Urease

Research groups focused on Helicobacter pylori‑associated gastric ulcer therapies can use this compound or its close derivatives (e.g., hydrazide or oxazole derivatives) as lead scaffolds. Published in vitro data show that 6‑fluoroimidazo[1,2‑a]pyridine‑oxazole conjugates (derived from the 6‑fluoroimidazo[1,2‑a]pyridine core) achieve urease IC₅₀ values of 5.68–10.45 μM, significantly outperforming thiourea (IC₅₀ = 21.37 μM). The SAR further indicates that the 6‑fluoro substituent contributes to a favorable electronic environment for enzyme inhibition (Evidence Item 4) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.